

Known Biological Activity of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mequitamium Iodide

CAS No.: 101396-42-3

Cat. No.: S534996

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Property	Description
Chemical Description	Enantiomers of 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide [1].
Absolute Configuration	The more active dextrorotatory isomer is the (S)-(+)-enantiomer [1].
Histamine Antagonism	The (S)-(+)-enantiomer is 10-fold more potent than the (R)-(-)-enantiomer [1].
Antimuscarinic Activity	Both enantiomers show equivalent activity in vitro [1].

Standard ADME & Pharmacokinetic Assay Protocols

For your research, here are detailed experimental protocols for key in vitro ADME assays, as established in the *Assay Guidance Manual* [2]. You can apply these standard methods to characterize **Mequitamium Iodide**.

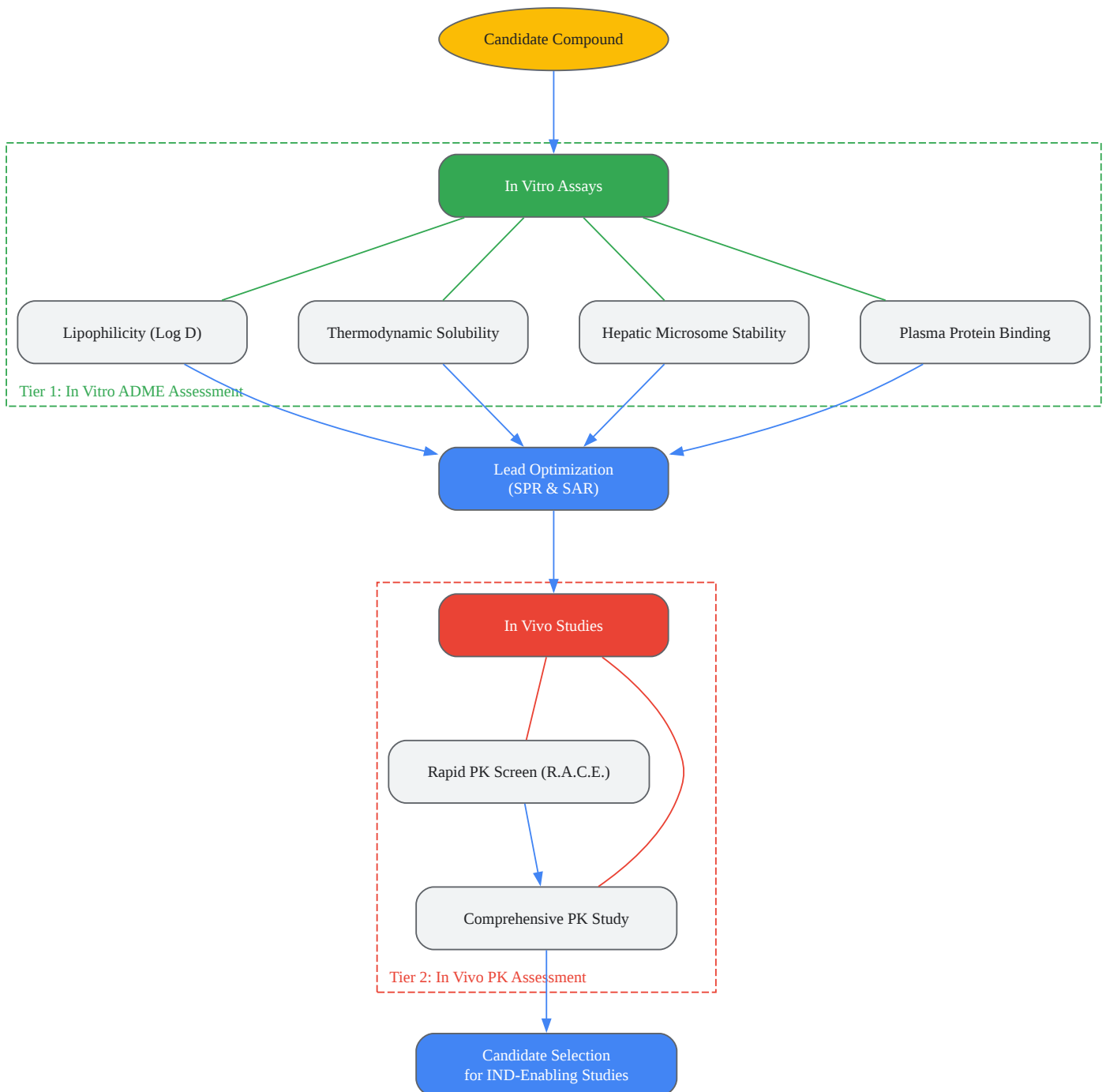
- Lipophilicity (Log D_{7.4})

- **Purpose:** Assess membrane penetration and distribution potential.
- **Protocol:** The "shake-flask" method. Dissolve the test compound in a 1:1 mixture of octanol and phosphate buffer (pH 7.4). Shake for 3 hours to reach equilibrium. Measure the concentration of the parent compound in each phase using LC-MS/MS. Log D is calculated as $\log([\text{compound}]_{\text{octanol}} / [\text{compound}]_{\text{buffer}})$ [2].
- **Test Article:** 10 μM in triplicate.
- **Controls:** Testosterone (high Log D), Tolbutamide (low Log D).

- Thermodynamic Solubility
 - **Purpose:** Determine the maximum concentration in solution to predict bioavailability.
 - **Protocol:** Dissolve the compound in buffered solutions at different pH levels (e.g., 5.0, 6.2, 7.4). Incubate for 18 hours to reach thermodynamic equilibrium. Measure the concentration of the dissolved compound in the supernatant using UV spectrophotometry [2].
 - **Test Article:** 1 μM in duplicate.
 - **Controls:** Diclofenac (high solubility), Dipyridamole (low solubility).

- Hepatic Microsome Stability
 - **Purpose:** Evaluate metabolic clearance and estimate in vivo half-life.
 - **Protocol:** Incubate the test compound (typically 10 μM) with liver microsomes (e.g., human, rat) in the presence of NADPH. Take samples at specific time points (e.g., t=0 and t=60 minutes). Analyze the percentage of the parent compound remaining using LC-MS/MS. Results can be reported as % metabolized or used to calculate intrinsic clearance and half-life [2].
 - **Test Article:** 10 μM in triplicate, with and without NADPH cofactor.

This workflow outlines the key decision points for a tiered strategy in assessing a compound's ADME properties and pharmacokinetics, from initial in vitro screening to comprehensive in vivo studies.



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Two-tiered ADME/PK assessment workflow for lead compound optimization.

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References

1. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]
2. In Vitro and In Vivo Assessment of ADME and PK Properties ... [ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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